

2-Acetylbenzaldehyde spectroscopic data comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 2-Acetylbenzaldehyde

CAS No.: 24257-93-0

Cat. No.: S567194

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Molecular Identification and Basic Data

For quick reference, here are the core identifiers and properties of **2-Acetylbenzaldehyde** [1] [2] [3].

Property	Value / Identifier
CAS Registry Number	24257-93-0 [1] [3]
Molecular Formula	C ₉ H ₈ O ₂ [1] [2] [3]
Molecular Weight	148.16 g/mol [1] [3]
IUPAC Name	2-Acetylbenzaldehyde [3]
Common Synonyms	ortho-Acetylbenzaldehyde; 2-Formylacetophenone [2] [3]
InChI Key	VDEAMZDXUCYOQJ-UHFFFAOYSA-N [4] [3]
SMILES	CC(=O)C1=CC=CC=C1C=O [3]

Spectroscopic and Structural Insights

The available data provides insights into the compound's structure and photoreactivity, which are key to understanding its behavior.

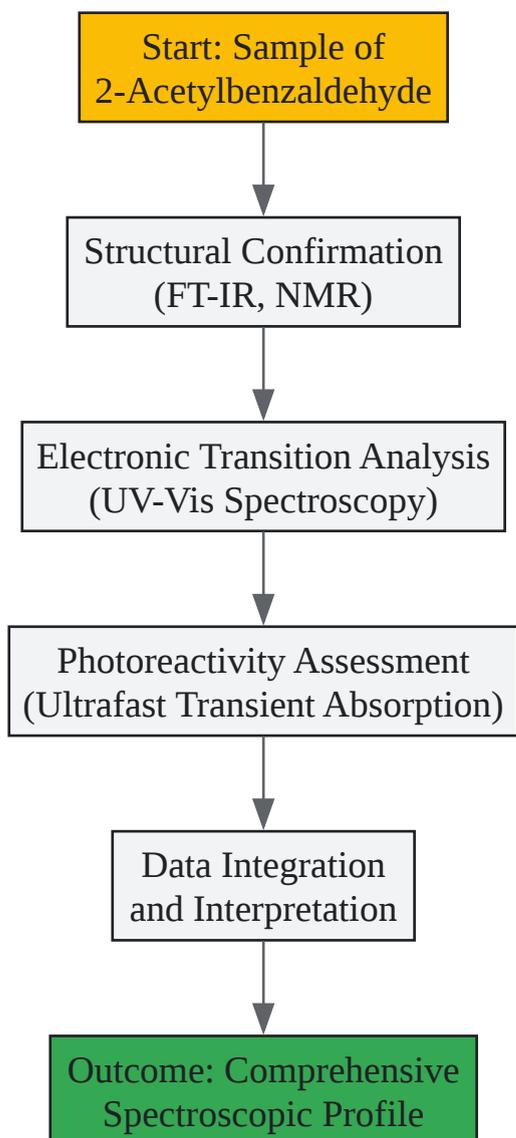
- **Structural Characteristics: 2-Acetylbenzaldehyde** features a benzene ring with an aldehyde group (CHO) and an acetyl group (C(=O)CH₃) in the ortho (1,2-) position relative to each other [3]. This proximity creates steric hindrance and influences the molecule's conformation and electronic properties [3].
- **Photoreactivity:** A key point for comparison is its **photo-reactivity**. Under illumination, ortho-acetylbenzaldehyde (oABA) undergoes a ring closure to form a lactone with high quantum yield [5]. This behavior is a significant distinction from its meta- and para-isomers, which are generally more photostable [5]. The reaction is believed to involve a fast hydrogen transfer process following light absorption [5].

Experimental Context and Methodological Considerations

While full protocols for **2-acetylbenzaldehyde** are not detailed in the results, the methodologies from studies on similar compounds can inform your experimental design.

- **UV/Vis Spectroscopy:** Studies on aromatic aldehydes like benzaldehyde and tolualdehydes are typically conducted in the gas phase. Measurements are often performed in tubular cells using a deuterium (D₂) lamp as a light source and a diode-array spectrometer or monochromator for detection [6]. To prevent photodecomposition during analysis, a band-pass filter is sometimes used to block high-energy UV light (e.g., below 240 nm) [6].
- **Ultrafast Spectroscopy:** The femtochemical studies on ortho-disubstituted benzenes use ultrafast laser techniques to trigger and probe photoreactions on a timescale of femtoseconds (10⁻¹⁵ seconds). This allows researchers to observe transient intermediates and characterize the detailed mechanism of reactions like the lactone formation [5].

To help visualize the conceptual workflow for characterizing such a compound, the following diagram outlines the key steps:



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References

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4. 2-Acetylbenzaldehyde | C₉H₈O₂ | MD Topology | NMR | X-Ray [atb.uq.edu.au]
5. Femtochemistry of selected di-substituted benzenes [sciencedirect.com]
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